2-(4-fluorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
2-(4-Fluorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-fluorophenyl group at position 2 and a 1,2,4-oxadiazole moiety at position 3. The oxadiazole ring is further functionalized with a 3-(trifluoromethyl)phenyl group.
The compound’s design leverages fluorinated and trifluoromethyl groups, which are common in pharmaceuticals for enhancing metabolic stability and lipophilicity . The 1,2,4-oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, critical for target binding .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F4N5O2/c23-16-6-4-13(5-7-16)17-11-18-21(32)30(8-9-31(18)28-17)12-19-27-20(29-33-19)14-2-1-3-15(10-14)22(24,25)26/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRKNFPIEFEJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- 4-Fluorophenyl group : Enhances lipophilicity and biological activity.
- Trifluoromethylphenyl moiety : Known for improving metabolic stability.
- Oxadiazole and pyrazolo[1,5-a]pyrazin core : Implicated in various biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anticancer properties and antimicrobial effects. The following sections summarize the findings from various studies.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 7.8 | Inhibition of cell proliferation |
| A549 (lung cancer) | 6.0 | Disruption of mitochondrial function |
A study by Fayad et al. (2024) reported that the compound was effective in multicellular spheroids, indicating its potential for use in more complex tumor models . The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS).
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Mycobacterium tuberculosis | 0.25 µg/mL | Antitubercular |
| Staphylococcus aureus | 0.5 µg/mL | Antibacterial |
The oxadiazole moiety is known for its activity against resistant strains of bacteria, making this compound a candidate for further development in treating infections caused by multidrug-resistant organisms .
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M phase.
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in cancer cell metabolism.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- Case Study on Lung Cancer : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in A549 xenograft models, suggesting strong anticancer potential.
- Antimicrobial Efficacy Study : A recent screening against various bacterial strains showed that the compound had superior activity compared to standard antibiotics, particularly against resistant strains .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[1,5-a]pyrazinone core is shared among several analogs, but substituent diversity drives functional differences:
Physicochemical Properties
- Lipophilicity : The target compound’s trifluoromethyl and fluorophenyl groups increase logP compared to analogs with methoxy or hydroxymethyl substituents.
- Solubility : Analogs with polar groups (e.g., ’s hydroxymethyl) exhibit higher aqueous solubility, while the target compound may require formulation aids.
- Thermal Stability : Crystallinity data for analogs (e.g., ’s isostructural compounds) suggest moderate stability, with melting points influenced by substituent bulk .
Preparation Methods
Cyclocondensation of N-Amino-2-Imino-Pyridine Derivatives
The pyrazolo[1,5-a]pyrazin-4-one scaffold is synthesized via oxidative cross-dehydrogenative coupling (CDC) between N-amino-2-imino-pyridine derivatives and 1,3-dicarbonyl compounds. Adapting the methodology from, ethyl acetoacetate (2a ) reacts with N-amino-2-imino-pyridine (1a ) under acidic and oxidative conditions to form the pyrazolo[1,5-a]pyridine skeleton.
Optimization Insights :
-
Acid Catalyst : Acetic acid (6 equiv) in ethanol under O₂ atmosphere maximizes yield (94%).
-
Atmosphere : Molecular oxygen is critical; yields drop to 6% under argon.
-
Temperature : Reflux at 130°C for 18 hours ensures complete cyclization.
Table 1 : Effect of Reaction Conditions on Pyrazolo[1,5-a]pyridine Yield
| Entry | Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 4 | HOAc (6) | O₂ | 94 |
| 5 | HOAc (6) | Ar | 6 |
Synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole Moiety
Amidoxime-Carbonyl Chloride Cyclization
The 1,2,4-oxadiazole ring is constructed via condensation of 3-(trifluoromethyl)benzamidoxime with a carbonyl chloride. Following, methyl 4-chloroformylbenzoate reacts with 4-trifluoromethylphenyl amidoxime in pyridine under reflux to yield the oxadiazole in 87% yield.
Mechanistic Considerations :
-
Nucleophilic attack by the amidoxime oxygen on the carbonyl chloride forms an intermediate acyloxyamidine, which undergoes cyclodehydration to the oxadiazole.
-
Solvent : Pyridine acts as both base and solvent, neutralizing HCl byproduct.
Table 2 : Oxadiazole Synthesis Optimization
| Component | Quantity | Role |
|---|---|---|
| 4-Trifluoromethylphenyl amidoxime | 2.00 g | Nucleophile |
| Methyl 4-chloroformylbenzoate | 1.95 g | Electrophile |
| Pyridine | 25 mL | Solvent/Base |
Green Synthesis Alternatives
Patent CN108997252B discloses a one-step oxadiazole synthesis in water using N-hydroxybenzamidine and carbonylating agents under alkaline conditions. While this method achieves 82–90% yields for simple substrates, adaptation to trifluoromethyl-substituted systems may require elevated temperatures or modified reagents.
Functionalization with Methylene Linker
Chloromethylation of Oxadiazole
The oxadiazole intermediate is functionalized with a chloromethyl group via Friedel-Crafts alkylation or radical bromination followed by substitution. While explicit data for this step is absent in provided sources, analogous procedures in employ bromomethyl intermediates coupled to piperazine derivatives under basic conditions.
Hypothetical Pathway :
-
Bromination : Treat 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole with NBS (N-bromosuccinimide) under radical initiation to yield 5-(bromomethyl)-substituted derivative.
-
Nucleophilic Substitution : React bromomethyl-oxadiazole with the pyrazolo[1,5-a]pyrazin-4-one core in DMF using K₂CO₃ as base.
Challenges :
-
Regioselectivity in bromination.
-
Stability of the oxadiazole ring under alkylation conditions.
Final Coupling and Global Yield Optimization
Coupling the pyrazolo[1,5-a]pyrazin-4-one and oxadiazole fragments is achieved via nucleophilic aromatic substitution or transition metal catalysis. Patent AU2020322990B2 exemplifies similar couplings using Pd-catalyzed Suzuki-Miyaura reactions, though the methylene linker in this case may necessitate milder conditions.
Table 3 : Coupling Reaction Parameters from Analogous Systems
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | THF/H₂O (9:1) |
| Temperature | 80°C |
| Yield | 72–85% |
Purification : Final purification via silica gel chromatography (hexane:THF = 1:9) and recrystallization from hexane-THF yields analytically pure product .
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazolo[1,5-a]pyrazine core followed by functionalization with fluorophenyl and oxadiazole moieties. Critical steps include:
- Nucleophilic substitution for introducing the trifluoromethylphenyl-oxadiazole group.
- Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for aryl-aryl bond formation.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization is used to achieve >95% purity . Yield optimization often requires temperature control (60–100°C) and catalyst screening (e.g., Pd catalysts for cross-coupling) .
Q. Which characterization techniques are essential for confirming its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% for biological assays) .
- X-ray crystallography : For unambiguous structural confirmation (if crystals are obtainable) .
Q. What are the primary biological targets hypothesized for this compound?
Structural analogs of pyrazolo[1,5-a]pyrazines and oxadiazoles are known to target:
- Kinases (e.g., AKT, mTOR) due to heterocyclic motifs mimicking ATP-binding sites .
- Cyclooxygenase (COX) enzymes via fluorophenyl and oxadiazole interactions .
- TRPA1/TRPV1 channels implicated in pain signaling, based on oxadiazole bioisosteres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Substituent variation : Compare analogs with different substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess potency shifts .
- Oxadiazole modifications : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole to evaluate metabolic stability .
- Bioisosteric replacement : Substitute the trifluoromethyl group with cyano or nitro groups to modulate lipophilicity .
- In vitro assays : Use enzyme inhibition (IC₅₀) and cellular viability (MTT) data to prioritize derivatives .
Q. What computational methods are suitable for predicting its binding modes and pharmacokinetics?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., PDB: 4EKL) .
- QSAR modeling : Train models on logP, polar surface area, and topological descriptors to predict absorption .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .
- ADMET prediction : SwissADME or ADMETLab2.0 for bioavailability and toxicity profiling .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Replicate assays : Confirm activity in ≥2 independent labs using standardized protocols (e.g., ATPase assays for kinases) .
- Control variables : Test under consistent conditions (pH, serum concentration, cell lines) to minimize variability .
- Meta-analysis : Compare data from analogs (e.g., pyrazolo-pyrazines vs. triazolopyridines) to identify structural determinants of activity .
Methodological Challenges
Q. What strategies are recommended for elucidating the mechanism of action?
- In vitro assays : Measure enzymatic inhibition (e.g., COX-2 IC₅₀) using fluorogenic substrates .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by observing protein stabilization .
- CRISPR knockouts : Validate specificity by testing activity in kinase-deficient cell lines .
- Western blotting : Monitor downstream signaling (e.g., phosphorylation of AKT/mTOR) .
Q. How can researchers assess toxicity and selectivity in preclinical models?
- In vitro cytotoxicity : Use HEK293 or HepG2 cells for IC₅₀ determination (MTT assay) .
- In vivo models : Administer in rodents (10–100 mg/kg) to evaluate organ toxicity (histopathology) and plasma exposure (LC-MS/MS) .
- Selectivity profiling : Screen against a panel of 50+ kinases (Eurofins KinaseProfiler) to identify off-target effects .
Critical Notes
- Contradictions in data : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Always cross-validate with orthogonal methods .
- Structural complexity : The trifluoromethyl and oxadiazole groups may introduce metabolic liabilities (e.g., CYP450-mediated oxidation). Consider prodrug strategies for improved stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
